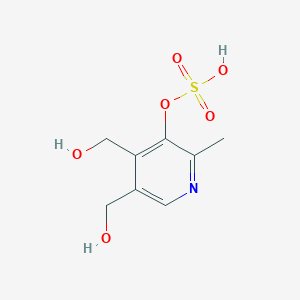

Pyridoxine 3-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridoxine 3-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO6S and its molecular weight is 249.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Role and Biochemical Insights

Pyridoxine 3-sulfate is primarily recognized as a metabolite of pyridoxine (vitamin B6). Studies have shown that when administered, a significant portion of pyridoxine is excreted as this compound, highlighting its importance in vitamin B6 metabolism. For instance, research involving domestic cats indicated that after oral doses of pyridoxine, approximately 50% of the excreted dose was identified as this compound . This suggests a crucial role in detoxification and metabolic regulation.

Anti-Inflammatory Properties

Recent studies have uncovered novel anti-inflammatory properties associated with vitamin B6 and its metabolites, including this compound. Research demonstrated that vitamin B6 can inhibit the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. This compound, along with other forms of vitamin B6 such as pyridoxal phosphate (PLP), has been shown to reduce the production of pro-inflammatory cytokines like IL-1β and IL-18 in macrophages . This suggests potential applications in treating inflammatory diseases.

Analytical Methods for Detection

The determination of pyridoxine and its metabolites, including this compound, is essential for both clinical diagnostics and research applications. Innovative methods such as azocoupling with chromogenic indicators have been developed to selectively analyze pyridoxine content in pharmaceutical preparations. These methods utilize diazo test strips that react with pyridoxine to form detectable complexes . Such techniques are vital for ensuring accurate dosing and monitoring of vitamin B6 supplementation.

Case Study: Inflammatory Response Modulation

A study demonstrated that administering PLP significantly suppressed IL-1β secretion from LPS-primed macrophages, showcasing the anti-inflammatory potential of vitamin B6 derivatives . This finding underscores the relevance of pyridoxine metabolites like this compound in modulating immune responses.

Case Study: Metabolic Pathways

Research on the urinary metabolites of vitamin B6 revealed that at varying intake levels, the concentration of this compound could exceed that of other metabolites like pyridoxic acid, indicating its significance in metabolic pathways . This highlights the need for further exploration into how these metabolites interact within biological systems.

Analyse Des Réactions Chimiques

Hydrolysis and Desulfation

Pyridoxine 3-sulfate undergoes hydrolysis under acidic or enzymatic conditions, regenerating pyridoxine. The reaction involves cleavage of the sulfate ester bond:

Hydrolysis Reaction: Pyridoxine 3 sulfate+H2O→Pyridoxine+H2SO4This reaction is critical for recycling sulfate groups in metabolic pathways .

Oxidation Reactions

This compound participates in oxidation reactions, particularly under strong oxidizing conditions:

Permanganate Oxidation

Treatment with aqueous potassium permanganate (KMnO₄) oxidizes this compound to carboxylic acid derivatives. For example, oxidation yields 3-sulfonated pyridoxic acid, a tricarboxylic acid .

Reaction Pathway: Pyridoxine 3 sulfateKMnO43 Sulfonated pyridoxic acid+CO2+H2O

Photochemical Oxidation

UV irradiation in aqueous solutions leads to decarboxylation and sulfate group elimination, forming pyridoxal derivatives .

Metabolic Interconversions

In vivo, this compound interacts with vitamin B6-dependent enzymes, though its role as a coenzyme precursor is limited. Key findings include:

- Conversion to Pyridoxal 3-sulfate:

In cats, this compound is oxidized to pyridoxal 3-sulfate, which accumulates in urine at higher pyridoxine intakes . - Enzymatic Reactivation:

This compound does not directly convert to pyridoxal 5'-phosphate (PLP), the active coenzyme form, due to steric hindrance from the sulfate group .

Degradation Pathways

This compound undergoes thermal and chemical degradation:

Thermal Decarboxylation

Heating at 180–200°C in nitrobenzene selectively decarboxylates the C-4' carboxyl group, yielding 5-carboxylic acid derivatives .

Acid-Catalyzed Degradation

In concentrated sulfuric acid, the sulfate group is hydrolyzed, followed by ring nitration if nitric acid is present .

Analytical Detection Methods

This compound is identified using chromatographic and spectrophotometric techniques:

Comparative Reactivity

The sulfate group at the 3-position alters reactivity compared to pyridoxine:

| Property | Pyridoxine | This compound |

|---|---|---|

| Solubility | High in water | Moderate in polar solvents |

| Acid Stability | Stable below pH 5 | Hydrolyzes at pH < 3 |

| Enzymatic Activity | Precursor to PLP | No coenzyme activity |

Research Implications

Propriétés

Numéro CAS |

107467-06-1 |

|---|---|

Formule moléculaire |

C8H11NO6S |

Poids moléculaire |

249.24 g/mol |

Nom IUPAC |

[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,10-11H,3-4H2,1H3,(H,12,13,14) |

Clé InChI |

KEXPIEQVJDWERO-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |

SMILES canonique |

CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |

Key on ui other cas no. |

107467-06-1 |

Synonymes |

pyridoxine 3-sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.